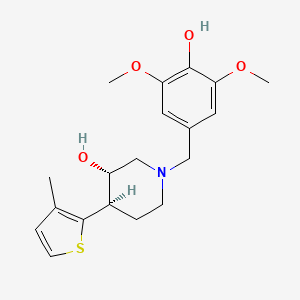![molecular formula C22H27N3O B3804638 (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B3804638.png)
(2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide
Descripción general
Descripción
(2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been proposed that this compound may exert its antifungal and antibacterial effects by disrupting the cell membrane integrity of fungi and bacteria.
Biochemical and Physiological Effects:
Studies have shown that (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide can cause a decrease in the levels of various enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce oxidative stress, which can lead to DNA damage and cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is its potent antitumor activity. This makes it a promising candidate for the development of new cancer therapies. However, the compound's low solubility in water and its potential toxicity to normal cells are some of the limitations that need to be addressed in future studies.
Direcciones Futuras
There are several future directions for the study of (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Furthermore, the potential use of this compound in combination with other anticancer agents should also be explored. Finally, the development of more water-soluble derivatives of this compound could improve its efficacy and reduce its toxicity to normal cells.
Conclusion:
In conclusion, (2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is a promising compound that has potential applications in various fields of scientific research. Its potent antitumor, antifungal, and antibacterial activities make it a promising candidate for the development of new therapies. However, further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and limitations of this compound.
Aplicaciones Científicas De Investigación
(2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antifungal and antibacterial properties.
Propiedades
IUPAC Name |
(E)-N-[1-(3-phenylpropyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(11-10-20-12-14-23-15-13-20)24-21-9-5-17-25(18-21)16-4-8-19-6-2-1-3-7-19/h1-3,6-7,10-15,21H,4-5,8-9,16-18H2,(H,24,26)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJYKWVVQYAYGH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-methyl-2-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-4-carboxylate](/img/structure/B3804555.png)
![3-cyclobutyl-5-(imidazo[1,2-a]pyridin-3-ylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3804564.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3804572.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3804576.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B3804579.png)
![2-{1-[2-(2-hydroxyethoxy)ethyl]-4-phenyl-1H-imidazol-5-yl}quinolin-4-ol](/img/structure/B3804593.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B3804600.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3804614.png)
![methyl (2S,4R)-1-methyl-4-({[(E)-2-phenylvinyl]sulfonyl}amino)pyrrolidine-2-carboxylate](/img/structure/B3804621.png)
![(3S*,4S*)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3804629.png)
![4-fluoro-N-{3-[(1H-indol-4-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B3804642.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3804654.png)